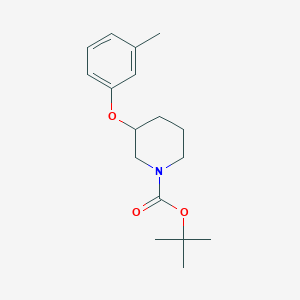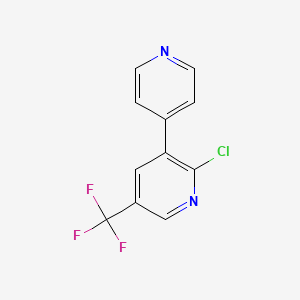
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring with chlorine and trifluoromethyl groups attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine include a refractive index of 1.4490, a boiling point of 146-147 °C, and a density of 1.411 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Pathways and Applications : This compound is recognized for its role as an intermediate in synthesizing various agrochemical and pharmaceutical compounds. Its synthesis has been explored through different methodologies, highlighting its significance in organic chemistry and material science applications. The synthesis processes often aim at optimizing yields and exploring new pathways for obtaining derivatives with potential industrial applications (Lu Xin-xin, 2006; Li Zheng-xiong, 2004).
Structural Analysis and Properties : Studies focusing on the crystal structure and molecular interactions of compounds containing the 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine structure have provided insights into their potential biological and industrial activities. The detailed structural analysis helps in understanding the compound's properties and reactivity, which is essential for its application in various fields (Youngeun Jeon et al., 2013).
Applications in Material Science and Agrochemicals
Development of Agrochemicals : The compound's utility in agrochemical synthesis, such as herbicides and fungicides, has been thoroughly investigated. Its efficacy in producing compounds with high agricultural value underscores its importance in enhancing crop protection technologies (Zuo Hang-dong, 2010).
Material Science Innovations : Research has also extended into the material science domain, where derivatives of 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine have been utilized in developing new materials. These include applications in OLEDs (organic light-emitting diodes) and as ligands in metal complexes for catalysis, showcasing the compound's versatility beyond pharmaceuticals and agrochemicals (Chih‐Hao Chang et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-9(7-1-3-16-4-2-7)5-8(6-17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVHFNLVKASHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B1450994.png)

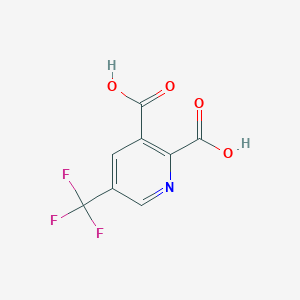
![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)
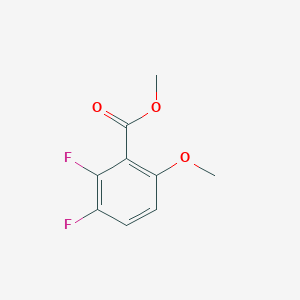
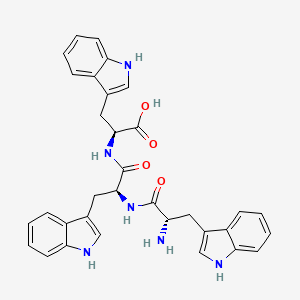

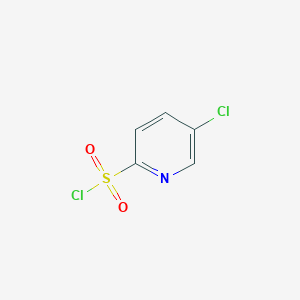
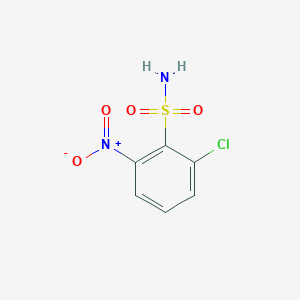
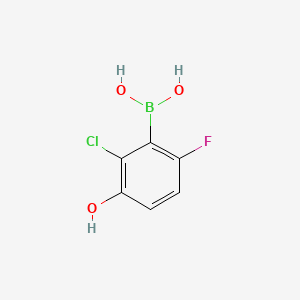

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)
![4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid](/img/structure/B1451010.png)
